molecular formula C10H11NO B1611431 5,7-Dimethylisoindolin-1-one CAS No. 66241-38-1

5,7-Dimethylisoindolin-1-one

Cat. No. B1611431
CAS RN: 66241-38-1
M. Wt: 161.2 g/mol
InChI Key: JCVCYSCIUMTCAE-UHFFFAOYSA-N
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Description

5,7-Dimethylisoindolin-1-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as disperse red 1 and is commonly used as a dye in the textile industry. However, recent studies have shown that it has several other properties that make it useful in scientific research.

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione heterocycles, which include 5,7-Dimethylisoindolin-1-one, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds contribute to their color properties, making them useful in the production of colorants and dyes .

Polymer Additives

Isoindoline-1,3-dione heterocycles are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications .

Organic Synthesis

These compounds are used in organic synthesis due to their diverse chemical reactivity . They can undergo various transformations, enabling the efficient construction of complex molecules .

Photochromic Materials

Isoindoline-1,3-dione heterocycles have applications in the development of photochromic materials . These materials change color in response to light, and these compounds contribute to this property .

Potential CDK7 Inhibitors

Isoindolin-1-ones have been explored as potential CDK7 inhibitors, which could be useful in the discovery of anti-breast cancer drugs . A library of isoindolinones showed high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .

Antiviral Applications

Indole derivatives, including isoindolin-1-ones, have been synthesized and tested for in vitro antiproliferative and antiviral activities . This suggests potential applications in the development of antiviral drugs .

Mechanism of Action

Target of Action

The primary target of 5,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

5,7-Dimethylisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that both ligands 7 and 14 showed docked pose stability .

Biochemical Pathways

The interaction of 5,7-Dimethylisoindolin-1-one with CDK7 affects the cell cycle, a fundamental process in cellular replication and division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetics of 5,7-Dimethylisoindolin-1-one have been studied using fragment molecular orbital (FMO), density functional theory (DFT), and other methods . DFT studies of the compound showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .

Result of Action

The results indicate that 5,7-Dimethylisoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors . The compound exhibited superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Action Environment

The action environment of 5,7-Dimethylisoindolin-1-one is primarily within the cellular environment, where it interacts with CDK7 to exert its effects . .

properties

IUPAC Name

5,7-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVCYSCIUMTCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574285
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylisoindolin-1-one

CAS RN

66241-38-1
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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